![molecular formula C21H25ClN2O2 B13750540 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride CAS No. 60752-78-5](/img/structure/B13750540.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: is a heterocyclic organic compound It is known for its unique structure, which includes an azetidine ring and a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylpentynyl Group: The ethylpentynyl group is introduced via an alkylation reaction.
Attachment of the Naphthalenylcarbamate Group: The naphthalenylcarbamate group is attached through a carbamation reaction.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically follows similar steps as outlined above, with optimization for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpentynyl group.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethylpentynyl group.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted naphthalenylcarbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules.
Drug Development: It is investigated for its potential as a lead compound in drug discovery.
Medicine:
Therapeutic Research: The compound is studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound is utilized in analytical methods to study its properties and behavior.
Wirkmechanismus
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and naphthalenylcarbamate group play crucial roles in binding to these targets, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, but the compound is known to modulate certain enzymatic activities and receptor functions.
Vergleich Mit ähnlichen Verbindungen
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate chloride
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the azetidine ring. While the core structure remains the same, the nature of the substituent (e.g., butyl, propyl, ethyl) affects the compound’s properties.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique structure of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride makes it particularly suitable for specific research applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
60752-78-5 |
|---|---|
Molekularformel |
C21H25ClN2O2 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-4-21(5-2,6-3)23-14-17(15-23)25-20(24)22-19-13-9-11-16-10-7-8-12-18(16)19;/h1,7-13,17H,5-6,14-15H2,2-3H3,(H,22,24);1H |
InChI-Schlüssel |
POMIKKANCFVUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


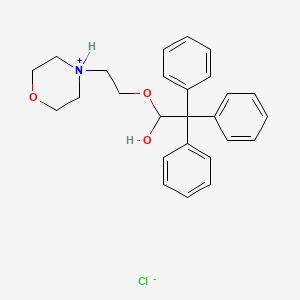


![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
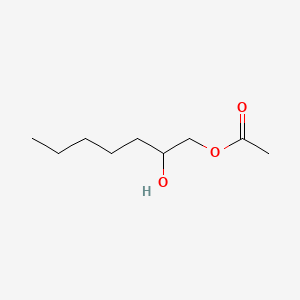
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
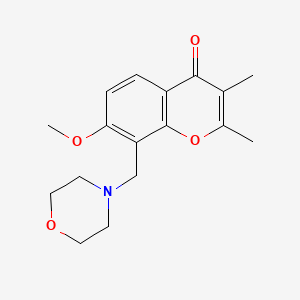
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
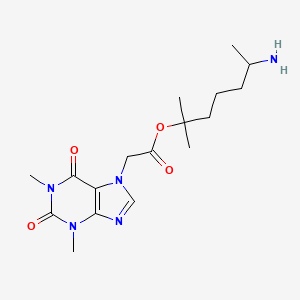
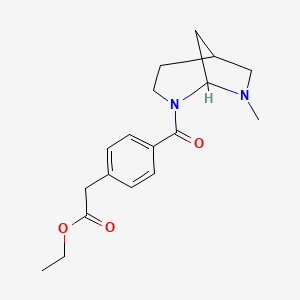
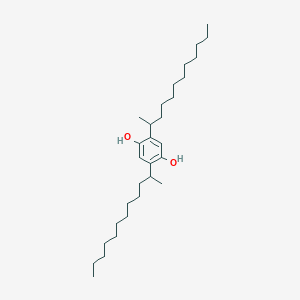

![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
